molecular formula C13H8Cl4N2 B1197161 Banamite CAS No. 25939-05-3

Banamite

Cat. No. B1197161
CAS RN: 25939-05-3
M. Wt: 334 g/mol
InChI Key: QVMATSPQIBFRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Banamite, also known as flunixin meglumine, is a potent, non-narcotic, nonsteroidal, analgesic agent with anti-inflammatory and antipyretic activity . It is used in veterinary medicine, specifically for beef cattle, dairy cattle, and horses . Each milliliter of Banamine (flunixin meglumine injection) contains 50 mg flunixin .


Synthesis Analysis

The metabolic fate of Banamite was studied in the Twospotted Spider Mite . Banamite penetrated rapidly but was metabolized slowly by the mites. The major identified metabolites were benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide .


Molecular Structure Analysis

Banamite has a chemical formula of C13H8Cl4N2 . Its exact mass is 331.9442 and its molecular weight is 334.021 .


Chemical Reactions Analysis

Flunixin meglumine, the active ingredient in Banamite, is a weak acid (pKa=5.82) that exhibits a high degree of plasma protein binding (approximately 99%) . In cattle, elimination occurs primarily through biliary excretion .


Physical And Chemical Properties Analysis

Banamite has a molecular weight of 334.0 g/mol . Its XLogP3-AA is 6.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Cattle Applications

Banamine (flunixin meglumine) has been widely used in cattle for various conditions, including pyrexia and inflammatory processes . Its efficacy in managing pain and inflammation makes it valuable in veterinary practice.

Lamb Pain Responses

Research has explored the impacts of Banamine injection on pain responses in lambs, particularly those that are rubber ring castrated and tail-docked or surgically castrated and docked . Further studies could shed light on its broader applications in small ruminants.

Safety And Hazards

While specific safety and hazard information for Banamite was not found, it’s important to note that nonsteroidal anti-inflammatory drugs (NSAIDs) like Banamite can have side effects and should be used under the supervision of a veterinarian .

Future Directions

Banamite is currently approved for use in beef and dairy cattle, as well as horses . It is used for the control of pyrexia associated with bovine respiratory disease, endotoxemia, and acute bovine mastitis . In horses, it is recommended for the alleviation of inflammation and pain associated with musculoskeletal disorders . Future directions may include exploring its use in other species or conditions, as well as continued monitoring of its safety and efficacy.

properties

IUPAC Name

N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2/c14-9-6-10(15)12(11(16)7-9)18-19-13(17)8-4-2-1-3-5-8/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMATSPQIBFRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042174
Record name Banamite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Banamite

CAS RN

25939-05-3
Record name N-(2,4,6-Trichlorophenyl)benzenecarbohydrazonoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25939-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Banamite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Banamite metabolized by twospotted spider mites?

A: Research indicates that Banamite, while absorbed quickly, undergoes a slow metabolic process in twospotted spider mites []. The primary identified metabolic products are benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide. Minor metabolites include 2,4,6-trichloroaniline, benzaldoxime, 2,4,6-trichlorophenylhydrazine, and benzoic acid. Additionally, several unidentified radioactive compounds were detected, suggesting a more complex metabolic pathway [].

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